molecular formula C8H14O3 B020483 Ethyl 2,2-dimethyl-3-oxobutanoate CAS No. 597-04-6

Ethyl 2,2-dimethyl-3-oxobutanoate

Cat. No.: B020483
CAS No.: 597-04-6
M. Wt: 158.19 g/mol
InChI Key: NVAHZHOCRQCUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-dimethyl-3-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound is part of the family of β-keto esters, which are known for their ability to undergo various chemical transformations.

Preparation Methods

Ethyl 2,2-dimethyl-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the alkylation of ethyl acetoacetate. The process typically includes the following steps:

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Ethyl 2,2-dimethyl-3-oxobutanoate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, alkyl halides, and strong acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxobutanoate involves its reactivity as a β-keto ester. The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions, such as alkylation and condensation . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxobutanoate is similar to other β-keto esters, such as ethyl acetoacetate and diethyl malonate. it is unique due to the presence of two methyl groups at the α-position, which can influence its reactivity and the types of reactions it undergoes . Similar compounds include:

This compound stands out due to its specific structural features, which can lead to unique chemical behavior and applications.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAHZHOCRQCUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208403
Record name Ethyl 2,2-dimethylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-04-6
Record name Ethyl 2,2-dimethylacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethylacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 597-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-dimethylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethylacetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-dimethyl-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-dimethyl-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-dimethyl-3-oxobutanoate
Reactant of Route 5
Ethyl 2,2-dimethyl-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2-dimethyl-3-oxobutanoate
Customer
Q & A

Q1: What is the significance of using ethyl 2,2-dimethyl-3-oxobutanoate in this research?

A1: this compound serves as the starting material for synthesizing a new class of chiral C2-symmetric N-donor pincer ligands, 2,5-bis(2-oxazolinyldimethylmethyl)pyrroles (PdmBox)H []. This readily available compound enables the construction of the ligand backbone through a series of reactions, including oxidative enole coupling and Paal-Knorr-type pyrrole synthesis [].

Q2: How does the structure of the PdmBox ligand, derived from this compound, influence the reactivity of its nickel(II) complexes?

A2: The PdmBox ligands, synthesized from this compound, are non-isomerizable and exhibit a unique helical twist when coordinated to square-planar metal centers []. This structural feature contrasts with the enforced planar rigidity observed in analogous iso-PmBox ligands. The research investigates how this helical twist affects the reactivity of the resulting nickel(II) complexes compared to their planar counterparts []. For instance, the study explores the complexes' reactivity with various reagents like organometallics (e.g., ZnEt2, PhLi) and hydride donors (e.g., PhSiH3) to elucidate the impact of the ligand structure on the nickel center's reactivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.